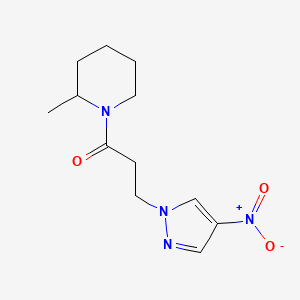![molecular formula C22H24N6OS B10908245 N'-[(E)-(4-methylphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10908245.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-Allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a triazole ring, an allyl group, an anilinomethyl group, and a hydrazide moiety, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.
Attachment of the Anilinomethyl Group: The anilinomethyl group can be attached via a nucleophilic substitution reaction using aniline and a suitable electrophile.
Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting the intermediate compound with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-methylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The triazole ring and anilinomethyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced hydrazide derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, offering therapeutic benefits for various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to the active site of enzymes, while the hydrazide moiety could form hydrogen bonds with biological targets.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with known biological activities.
4-Allyl-1,2,4-triazole: A triazole derivative with an allyl group, similar to the compound .
Anilinomethyl-1,2,4-triazole: A triazole derivative with an anilinomethyl group.
Uniqueness
The uniqueness of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide lies in its combination of functional groups. The presence of the allyl, anilinomethyl, and hydrazide moieties, along with the triazole ring, provides a unique scaffold for potential biological and chemical applications. This combination of groups is not commonly found in other triazole derivatives, making it a compound of interest for further research and development.
特性
分子式 |
C22H24N6OS |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H24N6OS/c1-3-13-28-20(15-23-19-7-5-4-6-8-19)25-27-22(28)30-16-21(29)26-24-14-18-11-9-17(2)10-12-18/h3-12,14,23H,1,13,15-16H2,2H3,(H,26,29)/b24-14+ |
InChIキー |
XEPVVBSBDFDFSA-ZVHZXABRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908169.png)
![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]pyridine](/img/structure/B10908170.png)
![N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide](/img/structure/B10908176.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10908182.png)
![1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B10908197.png)
![[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol](/img/structure/B10908207.png)
![2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10908210.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908216.png)
![2-[(4-Fluoro-2-nitrophenoxy)methyl]furan](/img/structure/B10908224.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908235.png)
![prop-2-en-1-yl 2-chloro-5-(5-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10908236.png)
![3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10908251.png)
